molecular formula C19H18ClN5O3 B12690775 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide CAS No. 93919-16-5

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide

Cat. No.: B12690775
CAS No.: 93919-16-5
M. Wt: 399.8 g/mol
InChI Key: XSZIBTFYINILHQ-UHFFFAOYSA-M
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Description

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide is a complex organic compound known for its unique structure and properties. This compound features a pyridinium core linked to an azo group, which is further connected to a nitrophenyl and chlorophenyl moiety. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.

    Introduction of the Pyridinium Group: The azo compound is then reacted with 2-chloroethylamine to introduce the pyridinium group.

    Hydroxide Formation: Finally, the compound is treated with a base to form the hydroxide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridinium group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the nitrophenyl and chlorophenyl moieties but lacks the azo and pyridinium groups.

    Disperse Red 13: Contains similar azo and nitrophenyl groups but differs in the overall structure and functional groups.

Uniqueness

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the pyridinium group enhances its solubility and bioavailability, making it more versatile compared to similar compounds.

Properties

CAS No.

93919-16-5

Molecular Formula

C19H18ClN5O3

Molecular Weight

399.8 g/mol

IUPAC Name

2-chloro-4-[(4-nitrophenyl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydroxide

InChI

InChI=1S/C19H17ClN5O2.H2O/c20-18-14-16(23-22-15-4-7-17(8-5-15)25(26)27)6-9-19(18)21-10-13-24-11-2-1-3-12-24;/h1-9,11-12,14,21H,10,13H2;1H2/q+1;/p-1

InChI Key

XSZIBTFYINILHQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[OH-]

Origin of Product

United States

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